

Comprehensive Characterization Profile: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid[1][3]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid
CAS No.: 1261980-32-8
Cat. No.: B580845

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Executive Summary & Structural Context[2][3][4][5][6]

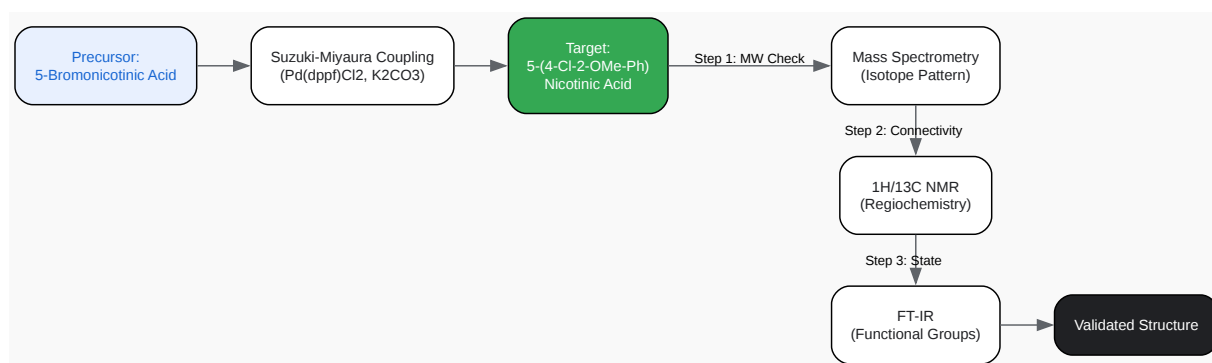
- Compound Name: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid[1][3]
- Molecular Formula: C₁₃H₁₀ClNO₃[1][2][3]
- Molecular Weight: 263.68 g/mol [1][2][3]
- Exact Mass: 263.035[1][2][3]
- Core Scaffold: Biaryl system comprising a nicotinic acid (pyridine-3-carboxylic acid) moiety coupled at the C5 position to a 4-chloro-2-methoxyphenyl ring.[1][3]

Significance: This scaffold is a privileged structure in drug discovery, often serving as a pharmacophore for kinase inhibitors (e.g., p38 MAPK) and allosteric modulators.[1][2] The

steric bulk of the ortho-methoxy group induces a twisted biaryl conformation, influencing both solubility and receptor binding kinetics.[1][2]

Synthetic & Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for spectroscopic confirmation.



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Figure 1: Analytical workflow for the structural validation of the target biaryl acid.

Mass Spectrometry (MS) Data

Objective: Confirm molecular weight and verify the presence of the chlorine atom via its distinct isotopic signature.

Ionization Method: Electrospray Ionization (ESI)

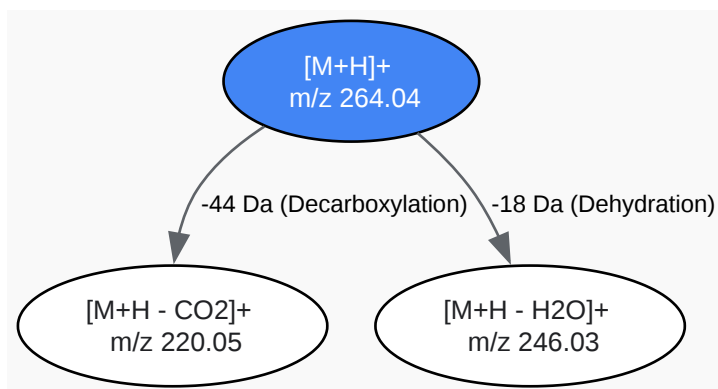
Due to the carboxylic acid functionality, this compound ionizes well in both positive (protonation of pyridine N) and negative (deprotonation of COOH) modes.[1][2]

Parameter	Value	Notes
Monoisotopic Mass	263.035	Based on ^{35}Cl
ESI(+) m/z	264.04 $[\text{M}+\text{H}]^+$	Primary ion in acidic mobile phase.[1][3]
ESI(-) m/z	262.03 $[\text{M}-\text{H}]^-$	Primary ion in basic/neutral mobile phase.[2][3]
Isotope Pattern	3:1 ratio	The $^{35}\text{Cl}/^{37}\text{Cl}$ natural abundance creates a distinctive M+2 peak at ~33% intensity of the base peak.[2][3]

Fragmentation Pathway (MS/MS)

In ESI(+), the parent ion (m/z 264) typically undergoes characteristic neutral losses.[1][2]

- Loss of H_2O (-18): From the carboxylic acid (minor).[2]
- Loss of CO_2 (-44): Decarboxylation of the nicotinic acid ring, yielding a protonated biaryl species (m/z ~220).[1][2]
- Loss of Methyl Radical (-15): Cleavage of the methoxy group (less common in ESI, more common in EI).[1][2]



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Figure 2: Predicted ESI(+) fragmentation pathway showing primary neutral losses.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Establish regiochemistry. The key challenge is distinguishing the 5-substituted product from potential 6-substituted isomers (though synthesis usually dictates this).

Solvent: DMSO- d_6 is the preferred solvent due to the poor solubility of nicotinic acids in $CDCl_3$ and to prevent exchange broadening of the carboxylic acid proton.[2]

1H NMR Data (400 MHz, DMSO- d_6)

Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Position	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
COOH	13.20 - 13.50	br s	-	Acidic proton; often very broad or invisible if wet. [1][3]
Py-H2	9.05	d	J = 1.8	Most deshielded; adjacent to N and COOH.[2][3]
Py-H6	8.92	d	J = 2.2	Adjacent to N; cross-coupling to H2/H4.[2][3]
Py-H4	8.45	t/dd	J = 2.0	Shielded relative to H2/H6; couples to both. [2][3]
Ph-H6'	7.45	d	J = 8.2	Ortho to pyridine attachment; doublet due to H5'. [2][3]
Ph-H3'	7.20	d	J = 1.9	Meta coupling only (to H5'); Ortho to OMe.[2][3]
Ph-H5'	7.12	dd	J = 8.2, 1.9	Couples to H6' (ortho) and H3' (meta).[1][3]
OCH ₃	3.82	s	-	Characteristic methoxy singlet. [2][3]

Key Diagnostic Signals:

- The Pyridine Pattern: Look for two protons >8.8 ppm (H2 and H6).[2] H2 is typically the most downfield singlet-like peak.[2]
- The ABX System: The phenyl ring will show an ABX pattern (or AMX depending on field strength) due to the 1,2,4-substitution pattern.[1][2] H6' is usually distinct as a doublet around 7.4-7.5 ppm.[1][2]

^{13}C NMR Data (100 MHz, DMSO- d_6)

Predicted shifts.

- Carbonyl (C=O): ~ 166.5 ppm.[1][2]
- Pyridine Carbons:
 - C2: ~ 151 ppm (alpha to N).[1][2]
 - C6: ~ 149 ppm (alpha to N).[1][2]
 - C4: ~ 136 ppm.[2]
 - C3/C5 (Quaternary): ~ 127 ppm / ~ 133 ppm.[1][2]
- Phenyl Carbons:
 - C-OMe (C2'): ~ 156 ppm (Deshielded by Oxygen).[1][2]
 - C-Cl (C4'): ~ 134 ppm.[2]
 - Aromatic CH: 110-132 ppm.[1][2]
- Methoxy (OCH₃): ~ 56.0 ppm.[1][2]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups (Acid, Ether, Halogen).

Wavenumber (cm ⁻¹)	Vibration Mode	Description
2500 - 3300	O-H Stretch	Broad, "hump" characteristic of carboxylic acid dimers.
1680 - 1710	C=O ^{[1][3]} Stretch	Strong, sharp carbonyl peak (Acid). ^{[1][2]}
1580 - 1600	C=C / C=N	Aromatic ring breathing modes (Pyridine/Benzene). ^{[2][3]}
1240 - 1260	C-O-C Stretch	Aryl alkyl ether (Methoxy group). ^{[2][3]}
1050 - 1090	C-Cl Stretch	Aryl chloride (often weaker/obscured). ^{[1][3]}

Experimental Protocols

Protocol A: Sample Preparation for NMR

Note: Nicotinic acid derivatives often aggregate.^{[1][2][3]}

- Weigh 5-10 mg of the solid compound into a clean vial.
- Add 0.6 mL of DMSO-d₆ (99.9% D).
- Sonicate for 60 seconds to ensure complete dissolution.
- Transfer to a 5mm NMR tube.^[2]
- Optional: If the COOH proton is critical for assignment, ensure the DMSO is dry (stored over molecular sieves) to prevent exchange with water.^{[1][2]}

Protocol B: LC-MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 μm.^{[1][2]}
- Mobile Phase A: Water + 0.1% Formic Acid.^[2]

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm (Pyridine absorption) and MS (ESI +/-).[1][2]

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- To cite this document: BenchChem. [Comprehensive Characterization Profile: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid[1][3]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580845/docs#comprehensive-characterization-profile-5-4-chloro-2-methoxyphenyl-nicotinic-acid-1-3>]

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